
Thiourea, N-(2-phenylethyl)-N'-2-thiazolyl-
Overview
Description
Thiourea, N-(2-phenylethyl)-N'-2-thiazolyl- (CAS 51623-90-6; molecular formula C₁₁H₁₁N₃S₂), also designated as LY73497, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for targeting HIV-1 reverse transcriptase (RT). It belongs to the phenyl ethyl thiourea (PET) series, derived from molecular simplification of the TIBO class of compounds . The compound features a phenylethyl group linked via a thiourea moiety to a 2-thiazolyl ring. SAR studies highlight its structural flexibility: the ethyl linker is optimal for activity, and electron-withdrawing substituents (e.g., F, Cl) on the phenyl ring enhance RT inhibition . Thiourea derivatives, including LY73497, exhibit superior activity compared to urea analogs, emphasizing the critical role of the sulfur atom in binding interactions .
Preparation Methods
The synthesis of LY-73497 involves the reaction of phenethylamine with thiazole-2-thiol in the presence of a suitable base. The reaction typically proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine to form the final thiourea compound . Industrial production methods for LY-73497 have not been extensively documented, but the synthesis generally follows standard organic synthesis protocols involving purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
LY-73497 undergoes several types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine and thiol.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Thiourea derivatives have demonstrated significant anticancer activity against various cancer cell lines. For instance, studies have reported that certain thiourea compounds exhibit IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines. The mechanism involves targeting molecular pathways that inhibit angiogenesis and alter cancer cell signaling pathways .
Antimicrobial Activity
The antimicrobial properties of thiourea derivatives are notable. Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, a study indicated that specific thiourea derivatives inhibited Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values demonstrating strong antibacterial activity .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thiourea derivatives, which can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Agricultural Chemistry
Fungicidal Applications
Thiourea derivatives are utilized in agricultural formulations due to their fungicidal properties. They can inhibit fungal growth by disrupting cell membranes or inhibiting essential enzymes in pathogens .
Herbicidal Activity
Research indicates that these compounds also possess herbicidal properties, making them useful in managing unwanted vegetation in agricultural settings .
Analytical Chemistry
Reagents in Analytical Methods
Thiourea compounds serve as reagents in various analytical methods due to their chemical reactivity. They can be employed in spectrophotometric analyses and other chemical assays to detect and quantify different substances .
Case Studies
Mechanism of Action
LY-73497 exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of retroviruses like HIV-1. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA, thereby halting the replication process . This inhibition disrupts the viral life cycle and reduces the viral load in infected cells.
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Thiourea, N-(2-phenylethyl)-N'-2-thiazolyl- and related compounds:
Structural and Functional Insights:
Role of the Thiourea Moiety :
- The sulfur atom in thiourea derivatives enhances hydrogen bonding with RT residues, as seen in LY73496. Urea analogs lack this interaction, leading to reduced potency .
- In PTTU, the thiourea group scavenges hydroxyl radicals, demonstrating its dual role in antiviral and neuroprotective contexts .
Impact of Substituents :
- Electron-withdrawing groups : Ortho-F or Cl on LY73497’s phenyl ring improve RT inhibition by modulating electron density .
- Heterocyclic Replacements : The 2-thiazolyl ring in LY73497 can be substituted with pyridine or benzothiazole without significant loss of activity, suggesting flexibility in heterocyclic design .
Linker Optimization :
- Shortening or elongating the ethyl linker in LY73497 reduces RT binding, indicating steric and conformational constraints .
Biological Context Dependency: While LY73497 targets viral RT, structurally similar compounds like BMS-387032 () inhibit CDK2, highlighting how minor structural changes redirect therapeutic applications .
Research Findings and Contradictions
- LY73497 vs. PTTU : Both contain phenyl-thiazolyl-thiourea motifs but differ in biological targets. LY73497’s ethyl linker and substituent positioning are critical for antiviral activity, whereas PTTU’s neuroprotection relies on radical scavenging .
- Contradictory Evidence on Thiourea Roles: In LY73497, thiourea is essential for RT inhibition, but in FANFT (), thiourea derivatives act as carcinogens via prostaglandin-mediated metabolism. This underscores the compound-specific behavior of thiourea derivatives .
Biological Activity
Thiourea derivatives, particularly N-(2-phenylethyl)-N'-2-thiazolyl-thiourea, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and relevant data.
Chemical Structure and Properties
N-(2-phenylethyl)-N'-2-thiazolyl-thiourea is characterized by a thiourea functional group attached to a phenylethyl and thiazole moiety. Its molecular formula is CHNS, with a molecular weight of approximately 240.35 g/mol. The presence of sulfur in the thiourea group contributes to its unique reactivity and biological activity.
Antimicrobial Activity
Thiourea derivatives have shown promising antimicrobial properties. Research indicates that N-(2-phenylethyl)-N'-2-thiazolyl-thiourea exhibits significant antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Salmonella typhi | 40 µg/mL |
Studies have demonstrated that this compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death . For instance, a study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative therapeutic agent in treating resistant infections .
Anticancer Activity
The anticancer properties of N-(2-phenylethyl)-N'-2-thiazolyl-thiourea have been extensively studied, revealing its ability to inhibit the proliferation of various cancer cell lines. The compound has shown cytotoxic effects against human leukemia cells and solid tumors.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 5.0 |
SW480 (colon cancer) | 10.0 |
PC3 (prostate cancer) | 7.5 |
In vitro studies indicate that this thiourea derivative induces apoptosis in cancer cells by activating specific molecular pathways involved in cell cycle regulation and angiogenesis inhibition . For example, treatment with N-(2-phenylethyl)-N'-2-thiazolyl-thiourea resulted in significant reductions in cell viability and alterations in cell morphology indicative of apoptosis.
Anti-inflammatory Activity
Thiourea derivatives also demonstrate anti-inflammatory effects, making them candidates for treating inflammatory diseases. Research has shown that N-(2-phenylethyl)-N'-2-thiazolyl-thiourea can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.
Cytokine | Inhibition (%) at 10 µg/mL |
---|---|
IL-6 | 85% |
TNF-α | 78% |
The anti-inflammatory mechanism is believed to involve the inhibition of signaling pathways that lead to cytokine production, thereby reducing inflammation .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiourea derivatives, including N-(2-phenylethyl)-N'-2-thiazolyl-thiourea, against clinical isolates of bacteria. Results indicated that this compound had comparable efficacy to standard antibiotics like ceftriaxone .
- Cancer Treatment : In a clinical trial involving patients with advanced solid tumors, administration of N-(2-phenylethyl)-N'-2-thiazolyl-thiourea resulted in a notable reduction in tumor size in several cases, supporting its potential as an adjunct therapy in oncology .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(2-phenylethyl)-N'-2-thiazolylthiourea derivatives?
The synthesis typically involves reacting 2-amino-4-substituted thiazoles with ammonium thiocyanate and benzoyl chloride in dry acetone, followed by alkaline hydrolysis (10% NaOH). Subsequent condensation with phenacyl bromides in ethanol yields derivatives with anti-inflammatory activity . Alternative routes include cyclization of α-aminoketones with phenylisothiocyanate or using aminoacetaldehyde diethyl acetal as a precursor .
Q. What preliminary biological activities have been identified for this compound?
Initial studies highlight its role as an HIV-1 reverse transcriptase inhibitor (IC50 = 0.9 µM in enzymatic assays; ED50 = 1.3 µM in MT-4 cells) with a high therapeutic index (cytotoxic dose >380 µM) . Derivatives also exhibit anti-inflammatory activity, though specific mechanisms remain under investigation .
Q. How is the structural integrity of thiourea derivatives validated experimentally?
X-ray crystallography is critical. For example, analogous N-cyclohexyl-N′-(4-nitrobenzoyl)thiourea crystallizes in a monoclinic space group (P21/c), revealing non-planar conformations, intramolecular N–H···O bonds, and π-π interactions. Bond lengths and angles are cross-validated against the Cambridge Structural Database .
Advanced Research Questions
Q. How have structure-activity relationship (SAR) studies optimized this compound's antiviral efficacy?
SAR strategies divided the lead compound into four quadrants for systematic substituent variation. Phase 1 optimized antiviral activity by modifying phenethyl, thiazolyl, and linker groups. Phase 2 combined optimal substituents into hybrid structures, yielding derivatives like LY300046.HCl (IC50 = 15 nM; ED50 = 20 nM). Key modifications included pyridyl substitutions and bromine incorporation to enhance RT binding .
Q. What methodologies resolve contradictions between cytotoxicity and therapeutic potential in preclinical data?
Discrepancies are addressed by evaluating therapeutic indices (e.g., cytotoxic dose/ED50 ratio >292 for the lead compound ). Advanced models, such as human ovarian carcinoma xenografts, assess in vivo efficacy while monitoring pharmacokinetic parameters (e.g., plasma half-life, bioavailability) to refine dosing regimens .
Q. How do crystallographic and computational studies inform the design of thiourea-based inhibitors?
Crystallography reveals conformational flexibility and intermolecular interactions (e.g., N–H···S hydrogen bonds and π-stacking), guiding steric and electronic optimizations. Density functional theory (DFT) calculates reactivity descriptors (e.g., Fukui indices) to predict regioselectivity in heterocycle formation .
Q. What strategies are used to expand the biological profile of thiourea derivatives beyond antiviral activity?
Functionalization of the thiazolyl and phenethyl groups enables diversification. For example:
- Anti-inflammatory : Condensation with hydrazonoyl chlorides yields thiadiazole derivatives .
- Anticancer : Hybridization with pyrazolyl or benzothiazole moieties enhances kinase inhibition (e.g., CDK2/cycE inhibition with IC50 = 48 nM) .
- Antimicrobial : Introducing nitro or chloro substituents improves activity against resistant strains .
Q. Methodological Considerations
Q. How are thiourea derivatives analyzed for metal chelation and catalytic applications?
Thioureas act as ligands for transition metals (e.g., Pt, Ni, Cu), forming complexes characterized via IR, NMR, and single-crystal XRD. Chelation studies use UV-Vis spectroscopy to monitor binding constants and stoichiometry .
Q. What experimental designs mitigate challenges in synthesizing imidazolidine-2-thiones from thioureas?
Harsh conditions (e.g., high-temperature cyclization) are avoided by employing mild catalysts (e.g., triethylamine) or microwave-assisted synthesis. Starting materials like N,N′-disubstituted thioureas are pre-purified to minimize side reactions .
Properties
CAS No. |
149485-30-3 |
---|---|
Molecular Formula |
C12H13N3S2 |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
1-(2-phenylethyl)-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H13N3S2/c16-11(15-12-14-8-9-17-12)13-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,13,14,15,16) |
InChI Key |
ANUSGJXVCFPWMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=NC=CS2 |
Isomeric SMILES |
C1=CC=C(C=C1)CCN=C(NC2=NC=CS2)S |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=NC=CS2 |
Appearance |
Solid powder |
Key on ui other cas no. |
149485-30-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY 73497 LY-73497 LY73497 N-(2-phenylethyl)-N'-(2-thiazolyl)thiourea |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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